Physicochemical Properties and Characterization of N-Butyl-3-Hydroxybenzamide
Physicochemical Properties and Characterization of N-Butyl-3-Hydroxybenzamide
Technical Monograph | Version 1.0
Executive Summary
N-Butyl-3-hydroxybenzamide (CAS: 15789-00-1) is a functionalized benzamide derivative characterized by a lipophilic butyl chain and a polar phenolic hydroxyl group at the meta position.[1][2] Structurally analogous to the gold-standard insect repellent DEET (N,N-diethyl-m-toluamide) and N-butylbenzamide , this compound represents a critical scaffold in medicinal chemistry and agrochemical research.
Its unique "amphiphilic" architecture—balancing the hydrophobic N-butyl moiety with the H-bond donating phenolic group—imparts distinct solubility and receptor-binding profiles compared to its non-hydroxylated counterparts. This guide provides a definitive technical analysis of its physicochemical properties, synthesis, and analytical characterization for research applications.
Molecular Architecture & Theoretical Descriptors
The physicochemical behavior of N-butyl-3-hydroxybenzamide is governed by two competing domains: the lipophilic amide tail and the hydrophilic phenolic head .
Structural Visualization
The following diagram illustrates the core pharmacophore and key functional zones responsible for its solubility and reactivity.
Figure 1: Functional domain analysis of N-butyl-3-hydroxybenzamide.
Key Physicochemical Parameters
| Property | Value / Descriptor | Source/Method |
| IUPAC Name | N-Butyl-3-hydroxybenzamide | Nomenclature |
| CAS Registry | 15789-00-1 | Chemical Abstracts |
| Molecular Formula | C₁₁H₁₅NO₂ | Stoichiometry |
| Molecular Weight | 193.24 g/mol | Calculated |
| Physical State | Solid (Crystalline Powder) | Experimental Inference [1] |
| Melting Point | 90°C – 110°C (Predicted range) | Est. vs. N-butylbenzamide (42°C) |
| LogP (Octanol/Water) | 2.1 – 2.4 | Consensus Prediction [2] |
| pKa (Phenol) | 9.3 – 9.6 | Acidic dissociation of Ar-OH |
| pKa (Amide) | ~15 (Neutral) | Non-ionizable at physiological pH |
| H-Bond Donors | 2 (Phenolic -OH, Amide -NH) | Structural Analysis |
| H-Bond Acceptors | 2 (Amide C=O, Phenolic -O-) | Structural Analysis |
Solubility & Solution Chemistry
The compound exhibits pH-dependent solubility due to the phenolic hydroxyl group. This property is exploitable for purification (see Section 4).
-
Aqueous Solubility (pH < 8): Low. The butyl chain and aromatic ring dominate, limiting solubility in neutral water.
-
Aqueous Solubility (pH > 10): High. Deprotonation of the phenol (forming the phenolate anion) drastically increases water solubility.
-
Organic Solvents:
-
High Solubility: Ethanol, DMSO, DMF, Methanol.
-
Moderate Solubility: Dichloromethane, Ethyl Acetate.[3]
-
Low Solubility: Hexanes, Heptane (unless heated).
-
Synthesis & Purification Protocol (SOP)
Objective: Synthesize high-purity N-butyl-3-hydroxybenzamide via aminolysis of methyl 3-hydroxybenzoate. Scale: 10 mmol (approx. 2.0 g theoretical yield).
Reaction Scheme
Materials
-
Methyl 3-hydroxybenzoate (1.52 g, 10 mmol)
-
n-Butylamine (1.46 g, 20 mmol, 2.0 equiv)
-
Solvent: Methanol (5 mL) or Neat (solvent-free)
-
Catalyst (Optional): Sodium methoxide (0.1 equiv) to accelerate aminolysis.
Step-by-Step Procedure
-
Charging: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine Methyl 3-hydroxybenzoate and n-Butylamine.
-
Reaction: Heat the mixture to reflux (approx. 70–80°C) for 12–24 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The starting ester (
) should disappear, and the more polar amide ( ) should appear. -
Work-up (Critical Step):
-
Evaporate excess butylamine and methanol under reduced pressure.
-
Dissolve the residue in Ethyl Acetate (20 mL).
-
Acid Wash: Wash with 1M HCl (2 x 10 mL) to remove any unreacted amine.
-
Base Extraction (Purification): Extract the organic layer with 1M NaOH (3 x 10 mL) . The product (phenol) will move into the aqueous phase as the phenolate salt; non-phenolic impurities remain in the organic layer.
-
Precipitation: Separate the aqueous NaOH layer. Cool to 0°C in an ice bath. Slowly acidify with 6M HCl to pH ~2. The product will precipitate as a white solid.
-
-
Isolation: Filter the solid via vacuum filtration. Wash with cold water.
-
Drying: Dry in a vacuum oven at 45°C overnight.
Figure 2: Purification logic exploiting the phenolic pKa switch.
Analytical Profiling
To validate the identity of CAS 15789-00-1, the following spectral signatures must be confirmed.
Proton NMR ( H-NMR, 400 MHz, DMSO- )
- 9.60 ppm (s, 1H): Phenolic -OH (Exchangeable).
-
8.35 ppm (t, 1H): Amide -NH (Broad, triplet-like due to coupling with
). - 7.20 – 6.80 ppm (m, 4H): Aromatic protons. Look for the specific meta-substitution pattern (singlet-like H2, doublet H4/H6, triplet H5).
-
3.25 ppm (q, 2H):
(Methylene adjacent to nitrogen). -
1.50 ppm (m, 2H):
(Butyl chain). -
1.30 ppm (m, 2H):
(Butyl chain). -
0.90 ppm (t, 3H): Terminal
.
Mass Spectrometry (ESI-MS)
-
Positive Mode (
): Peak at 194.2 m/z . -
Negative Mode (
): Peak at 192.2 m/z (Strong signal due to phenolate stability).
Functional Implications & Safety
Insect Repellency Potential
Research into benzamide analogs suggests that while N-butylbenzamide is a potent repellent, the introduction of the 3-hydroxy group (CAS 15789-00-1) significantly increases polarity [3]. This often reduces volatility, potentially lowering spatial repellency (vapor phase) but maintaining contact repellency . It serves as an excellent negative control or "anchor" molecule in Structure-Activity Relationship (SAR) studies comparing lipophilicity vs. efficacy.
Stability
-
Hydrolysis: The amide bond is stable at neutral pH. Hydrolysis requires strong acid/base and heat (
C). -
Oxidation: The phenolic ring is susceptible to oxidation over time if exposed to light/air, turning the white powder pink/brown (quinone formation). Store in amber vials.
Safety (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use standard PPE (Gloves, Goggles). Avoid dust inhalation.
References
-
LGC Standards. (2025). Certificate of Analysis: N-Butyl-3-hydroxybenzamide (CAS 15789-00-1).[1][2][5] Retrieved from
-
PubChem Database. (2025). Compound Summary: N-Butylbenzamide and analogs. National Center for Biotechnology Information. Retrieved from
- Debboun, M., Frances, S. P., & Strickman, D. (2007). Insect Repellents: Principles, Methods, and Uses. CRC Press. (Contextual reference for benzamide SAR).
-
ChemicalBook. (2025).[3] CAS 15789-00-1 Product Entry. Retrieved from
